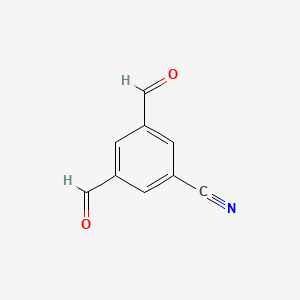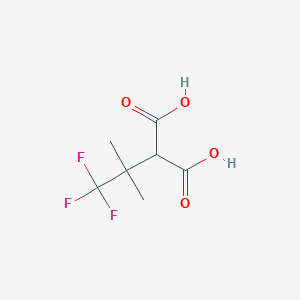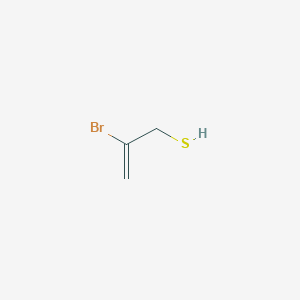
3-(tert-butoxy)-2,2-dimethylpropanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(tert-Butoxy)-2,2-dimethylpropanoic acid (3-tBMP) is a synthetic carboxylic acid derived from the reaction of tert-butoxycarbonyl chloride (t-BOC) with 2,2-dimethylpropanoic acid. It is a colorless, water-soluble, and volatile liquid with a faint, pleasant odor. 3-tBMP has a variety of applications in scientific research and is used as a reagent for the synthesis of various compounds.
Scientific Research Applications
3-(tert-butoxy)-2,2-dimethylpropanoic acid is used in a variety of scientific research applications. It is used as a reagent for the synthesis of various compounds, as an intermediate in the synthesis of pharmaceuticals, and as a catalyst in organic reactions. It has also been used as a reagent in the synthesis of polymers and as a coating reagent for various surfaces.
Mechanism of Action
3-(tert-butoxy)-2,2-dimethylpropanoic acid acts as an acid in organic reactions and is capable of forming esters, amides, and other derivatives. It is also capable of catalyzing a variety of organic reactions, including the formation of carbon-carbon bonds and the cleavage of ethers.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase, and to act as an antioxidant in certain cell systems. It has also been shown to have anti-inflammatory and anti-microbial effects.
Advantages and Limitations for Lab Experiments
3-(tert-butoxy)-2,2-dimethylpropanoic acid has several advantages for use in laboratory experiments. It is a colorless, water-soluble, and volatile liquid, which makes it easy to handle and store. It is also relatively inexpensive and has a wide range of applications in scientific research. However, this compound is a volatile liquid and can easily evaporate, making it difficult to measure accurately.
Future Directions
There are several potential future directions for 3-(tert-butoxy)-2,2-dimethylpropanoic acid. One potential direction is to explore its potential as a therapeutic agent for various diseases, such as Alzheimer’s and Parkinson’s. Another potential direction is to explore its potential as a reagent for the synthesis of polymers. Additionally, this compound could be used to develop new catalysts for organic reactions and to develop new coating reagents for various surfaces. Finally, further research could be conducted to explore its potential as an antioxidant and anti-inflammatory agent.
Synthesis Methods
3-(tert-butoxy)-2,2-dimethylpropanoic acid is synthesized from the reaction of tert-butoxycarbonyl chloride (t-BOC) with 2,2-dimethylpropanoic acid. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, and is typically conducted at temperatures between 0-25°C. The reaction is usually performed in a solvent, such as dichloromethane, and the product is isolated by distillation.
properties
IUPAC Name |
2,2-dimethyl-3-[(2-methylpropan-2-yl)oxy]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O3/c1-8(2,3)12-6-9(4,5)7(10)11/h6H2,1-5H3,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXJMDFRNKLZRPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OCC(C)(C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4'-Fluoro-2'-methyl[1,1'-biphenyl]-4-ol](/img/structure/B6612759.png)
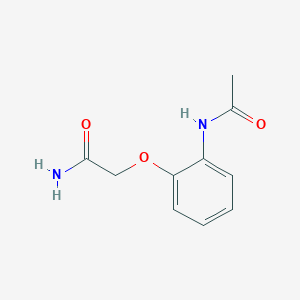
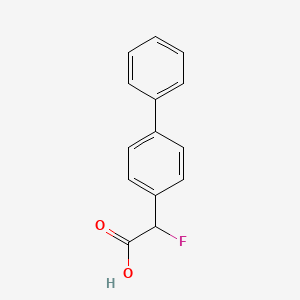

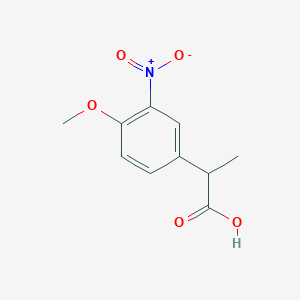
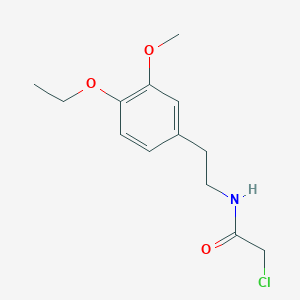

![4-{2-[2-(2-methoxyethoxy)ethoxy]ethoxy}benzene-1-sulfonyl chloride](/img/structure/B6612792.png)
![3-{[2-(3,4-Dichlorophenyl)quinazolin-4-yl]amino}propane-1,2-diol](/img/structure/B6612794.png)
![2-amino-2-[4-(chloromethyl)phenyl]acetic acid hydrochloride](/img/structure/B6612802.png)
